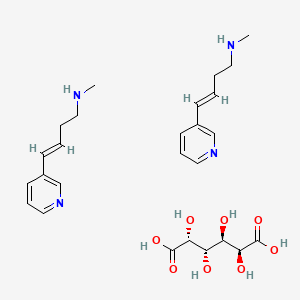

Rivanicline galactarate

Description

Historical Trajectories of Neuronal Nicotinic Acetylcholine (B1216132) Receptor Agonist Research

The study of neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, has a rich history that began with the identification of binding sites for ligands like α-bungarotoxin in the brain over four decades ago. nih.gov The subsequent application of molecular biology techniques revealed a diverse array of nAChR subunit genes (α2–α7, β2–β4), indicating the existence of numerous distinct receptor subtypes in the mammalian brain. nih.gov These receptors are activated by the endogenous neurotransmitter acetylcholine and are crucial for various physiological processes. patsnap.comtbzmed.ac.ir

Among the many subtypes, the α4β2 and α7 receptors are the most prevalent and widely studied in the central nervous system. acs.org The α4β2 nAChRs are found in high densities in brain regions associated with cognition, such as the basal forebrain and thalamus, and have been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. patsnap.commdpi.comnih.gov A key finding in Alzheimer's research was the correlation between cognitive decline and a reduction in the availability of α4β2 nAChRs. mdpi.com In contrast, α7 nAChRs are highly expressed in areas like the hippocampus and are recognized as essential components of the "cholinergic anti-inflammatory pathway." mdpi.comnih.govresearchgate.net

This pathway represents a significant discovery, linking the nervous system to the immune system. nih.govresearchgate.net It functions via the vagus nerve, which releases acetylcholine that acts on α7 nAChRs expressed on immune cells like macrophages. nih.govresearchgate.net This interaction inhibits the production and release of pro-inflammatory cytokines, such as tumor necrosis factor (TNF). nih.govresearchgate.net The elucidation of these distinct roles for nAChR subtypes has driven the development of selective agonists, compounds designed to target specific receptor types to achieve desired therapeutic effects while minimizing off-target actions. tbzmed.ac.irmdpi.comnih.gov

Rivanicline (B1679396) Galactarate as a Model Compound for α4β2 Nicotinic Receptor Modulation Studies

Rivanicline, also identified by the research codes RJR-2403 and TC-2403, is a partial agonist at neuronal nAChRs. wikipedia.orgdrugbank.comnih.gov The compound used in research is typically the galactarate salt of the active molecule, (E)-metanicotine. drugbank.com Rivanicline is distinguished by its high selectivity for the α4β2 nAChR subtype, making it an invaluable pharmacological tool for isolating and studying the functions of this specific receptor. wikipedia.orgmedchemexpress.com

As a partial agonist, Rivanicline binds to and activates the α4β2 receptor, inducing a conformational change that opens the ion channel. patsnap.com This allows the influx of cations, leading to neuronal depolarization and the modulation of neurotransmitter release, including that of dopamine, serotonin, and glutamate (B1630785). patsnap.com Its stimulant and analgesic properties are thought to be mediated through the enhanced release of noradrenaline. wikipedia.orgnih.gov The compound's initial development was aimed at exploring potential treatments for Alzheimer's disease, leveraging its nootropic (cognition-enhancing) effects. wikipedia.orgdrugbank.comnih.gov In vitro studies have shown that chronic exposure of cells to Rivanicline results in an upregulation of high-affinity nAChRs, a phenomenon also observed with nicotine (B1678760). medchemexpress.com

The table below summarizes key properties of Rivanicline.

Table 1: Key Properties of Rivanicline| Property | Description |

|---|---|

| Chemical Name | (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine galactarate |

| Synonyms | Rivanicline, RJR-2403, TC-2403, (E)-metanicotine |

| Mechanism of Action | Partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs) wikipedia.orgdrugbank.comnih.gov |

| Primary Receptor Target | α4β2 nAChR subtype wikipedia.orgmedchemexpress.com |

| Primary Research Areas | Neuropharmacology (cognitive function), Anti-inflammatory research wikipedia.orgdrugbank.comnih.gov |

Rivanicline's utility as a model compound stems from its pronounced selectivity for the α4β2 subtype over other nAChRs, particularly the α7 subtype. This allows researchers to delineate the specific contributions of α4β2 receptor activation.

The comparative binding affinities presented in the table below highlight this selectivity.

Table 2: Comparative Receptor Binding Affinity of Rivanicline| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| α4β2 nAChR | 26 nM | medchemexpress.com |

| α7 nAChR | 3.6 μM (>1000-fold lower affinity) | medchemexpress.com |

Scope and Significance of Rivanicline Galactarate in Preclinical Neuropharmacology and Anti-Inflammatory Research

The specific pharmacological profile of Rivanicline has established its significance in two major areas of preclinical research: neuropharmacology and inflammation.

In neuropharmacology, research has focused on Rivanicline's potential to enhance cognitive function. wikipedia.orgnih.gov By activating α4β2 receptors, it modulates the release of key neurotransmitters involved in learning and memory. patsnap.com Preclinical studies using animal models have provided evidence for these effects. For instance, Rivanicline was shown to improve memory retention in rats with scopolamine-induced amnesia and to enhance both working and reference memory in rats with lesions to the forebrain cholinergic system. medchemexpress.com These findings supported the initial exploration of Rivanicline for neurodegenerative conditions characterized by cognitive deficits. wikipedia.orgdrugbank.comnih.gov

Perhaps more unexpectedly, subsequent research revealed that Rivanicline possesses significant anti-inflammatory properties. wikipedia.orgdrugbank.com It was found to inhibit the production of Interleukin-8 (IL-8), a pro-inflammatory cytokine, in various cell types following stimulation by TNF-α or lipopolysaccharide (LPS). drugbank.comnih.gov This discovery was particularly noteworthy because it suggested an anti-inflammatory mechanism that may be distinct from the well-established α7 nAChR-mediated cholinergic anti-inflammatory pathway. This has led to the investigation of Rivanicline in preclinical models of inflammatory conditions, such as ulcerative colitis. wikipedia.orgdrugbank.comnih.gov

The table below summarizes key preclinical findings for Rivanicline.

Table 3: Selected Preclinical Research Findings for Rivanicline| Research Area | Finding | Model System | Reference |

|---|---|---|---|

| Neuropharmacology | Improved passive avoidance retention | Scopolamine-induced amnesia in rats | medchemexpress.com |

| Neuropharmacology | Enhanced working and reference memory | Rats with ibotenic acid-induced brain lesions | medchemexpress.com |

| Anti-Inflammation | Inhibition of TNF-α and LPS-induced IL-8 production | In vitro cell models | drugbank.comnih.gov |

| Anti-Inflammation | Investigated as a potential treatment | Ulcerative Colitis | wikipedia.orgdrugbank.comnih.gov |

Table of Chemical Compounds

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-metanicotine |

| Acetylcholine |

| α-bungarotoxin |

| Nicotine |

| Scopolamine |

| Ibotenic acid |

| Tumor Necrosis Factor (TNF) |

| Interleukin-8 (IL-8) |

| Lipopolysaccharide (LPS) |

| Dopamine |

| Serotonin |

| Glutamate |

Properties

CAS No. |

675132-86-2 |

|---|---|

Molecular Formula |

C26H38N4O8 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/2C10H14N2.C6H10O8/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*2,4-6,8-9,11H,3,7H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*5-2+;/t;;1-,2+,3+,4- |

InChI Key |

CIMKLHOSRSGWFB-MWCLJRRUSA-N |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.CNCC/C=C/C1=CN=CC=C1.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.CNCCC=CC1=CN=CC=C1.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Molecular and Receptor Level Pharmacology of Rivanicline Galactarate

Neuronal Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity Profiling

Rivanicline (B1679396) demonstrates a notable selectivity for certain subtypes of neuronal nAChRs, which is central to its pharmacological profile. medchemexpress.com

High-Affinity Agonism at α4β2 Nicotinic Acetylcholine Receptors

Rivanicline is a partial agonist that binds with high affinity primarily to the α4β2 nAChR subtype. drugbank.comwikipedia.org This high-affinity interaction is a key characteristic of the compound. nih.gov Research indicates that Rivanicline has a binding affinity (Ki) of 26 nM for the α4β2 subtype. medchemexpress.com This strong binding allows it to effectively compete with the endogenous neurotransmitter acetylcholine and other nicotinic agonists. nih.gov As a partial agonist, Rivanicline activates the α4β2 receptor but elicits a submaximal response compared to a full agonist like nicotine (B1678760). nih.gov This property is crucial for its modulatory effects on the cholinergic system. nih.gov

Comparative Receptor Binding and Functional Selectivity (e.g., α7 Nicotinic Acetylcholine Receptors, Muscarinic Receptors)

Rivanicline exhibits significant selectivity for the α4β2 nAChR subtype over other nAChR subtypes and muscarinic receptors. medchemexpress.comnih.gov It shows over 1,000-fold greater selectivity for the α4β2 subtype compared to the α7 nAChR subtype, with a Ki of 3.6 μM for α7 receptors. medchemexpress.com Furthermore, at concentrations up to 1 mM, Rivanicline does not significantly activate muscle-type nAChRs or muscarinic receptors. medchemexpress.com This selectivity profile indicates that the pharmacological effects of Rivanicline are predominantly mediated through its interaction with α4β2 nAChRs.

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| α4β2 nAChR | 26 nM medchemexpress.com |

| α7 nAChR | 3.6 μM medchemexpress.com |

| α3β4 nAChR | 46.0 µM (EC50) |

| Muscle-type nAChR | > 1 mM (IC50) medchemexpress.com |

| Muscarinic Receptors | No significant activation up to 1 mM medchemexpress.com |

Mechanisms of Cholinergic Neurotransmission Modulation by Partial Agonism

As a partial agonist at α4β2 nAChRs, Rivanicline modulates cholinergic neurotransmission in a dual manner. nih.gov In states of low cholinergic tone, Rivanicline acts as an agonist, stimulating the α4β2 receptors to increase neurotransmitter release, which is thought to contribute to its nootropic effects. wikipedia.orgnih.gov Conversely, in the presence of high concentrations of a full agonist like nicotine, Rivanicline acts as a functional antagonist. By occupying the receptor binding site, it prevents the full agonist from exerting its maximal effect. nih.gov This mechanism allows Rivanicline to stabilize cholinergic signaling, enhancing it when it is deficient and dampening it when it is excessive. nih.gov Chronic exposure to Rivanicline can also lead to an upregulation of high-affinity nAChRs, a phenomenon also observed with nicotine. medchemexpress.com

In Vitro Cellular Investigations of Inflammatory Pathway Inhibition

Beyond its effects on neurotransmission, Rivanicline has been found to possess anti-inflammatory properties. drugbank.comwikipedia.org These effects are mediated through its interaction with nAChRs on immune cells, influencing the production of inflammatory signaling molecules. nih.gov

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS)-Induced Interleukin-8 (IL-8) Production

In vitro studies have demonstrated that Rivanicline can effectively inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) induced by Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS) in various cell types. drugbank.com This inhibition occurs without causing toxic effects on the cells. The ability of Rivanicline to suppress IL-8 production is a key aspect of its anti-inflammatory potential. drugbank.comwikipedia.org

Analysis of Receptor-Mediated Anti-Inflammatory Signaling Cascades

The anti-inflammatory effects of Rivanicline are believed to be mediated through the cholinergic anti-inflammatory pathway. nih.gov This pathway involves the activation of nAChRs, particularly the α7 subtype, on immune cells like macrophages. nih.govnih.gov While Rivanicline has a lower affinity for α7 nAChRs compared to α4β2 nAChRs, its interaction with these receptors on immune cells can still trigger intracellular signaling cascades that lead to the inhibition of pro-inflammatory cytokine production. medchemexpress.comnih.gov Activation of these receptors can interfere with the signaling pathways initiated by inflammatory stimuli like LPS, ultimately reducing the expression and release of inflammatory mediators such as TNF-α and IL-8. nih.govnih.gov

Modulatory Effects on Noradrenaline Release Mechanisms

Rivanicline's pharmacological profile includes stimulant and analgesic properties that are understood to be mediated, at least in part, through the modulation of noradrenaline (norepinephrine) release. researchgate.netwikipedia.orgnih.gov Research indicates that rivanicline, a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, directly stimulates the release of noradrenaline in the central nervous system. wikipedia.orgnih.gov

A key study investigating the mechanisms of nAChR-mediated analgesia demonstrated that rivanicline (referred to in the study as metanicotine or RJR-2403) induces norepinephrine (B1679862) release in spinal cord microdialysates and synaptosomes. nih.gov This effect is attributed to a direct action on α4β2* nAChRs likely located on presynaptic noradrenergic terminals. nih.gov The study further clarified that this release mechanism is not an indirect consequence of glutamate (B1630785) release or nitric oxide synthesis. nih.gov The action of rivanicline on norepinephrine release was susceptible to blockade by nicotinic antagonists, with antagonists preferential for the α4β2* subtype being more potent in inhibiting the effect. nih.gov

Further in vivo research using transcortical microdialysis in rats showed that systemic administration of rivanicline (RJR-2403) led to a significant, 124% increase in the extracellular levels of norepinephrine in the cortex. nih.gov This finding supports the role of rivanicline in enhancing noradrenergic neurotransmission within the brain.

However, the effect of rivanicline on noradrenaline release may be tissue-specific. A study on the isolated, vascularly perfused rat stomach found that rivanicline, an agonist of α4β2 nAChRs, did not evoke a significant release of noradrenaline. nih.gov In this peripheral system, noradrenaline release was triggered by other nicotinic agonists like nicotine and cytisine, suggesting the predominance of other nAChR subtypes, such as α3β4, in mediating this effect in the autonomic nervous system. nih.gov

Table 1: Research Findings on Rivanicline's Effect on Noradrenaline Release

| Experimental Model | Key Finding | Implied Mechanism | Reference |

|---|---|---|---|

| Rat Spinal Cord Microdialysis | Rivanicline induced norepinephrine release. | Direct action on presynaptic nAChRs. | nih.gov |

| Rat Spinal Cord Synaptosomes | Rivanicline stimulated norepinephrine release; effect blocked by α4β2*-preferring antagonists. | Direct activation of α4β2* nAChRs on noradrenergic terminals. | nih.gov |

| Rat Cortex (in vivo) | Systemic rivanicline increased extracellular norepinephrine by 124%. | CNS-mediated enhancement of noradrenergic transmission. | nih.gov |

| Isolated Rat Stomach | Rivanicline did not evoke noradrenaline release. | Tissue-specific effect; α4β2 receptors may not mediate release in this preparation. | nih.gov |

Receptor Up-regulation Phenomena upon Chronic Exposure in Cellular Models

A significant pharmacological characteristic of nicotinic agonists, including rivanicline, is the phenomenon of receptor up-regulation following prolonged exposure. This paradoxical effect, where chronic agonist treatment leads to an increase in the number of receptors, has been demonstrated for rivanicline in cellular models.

Specifically, research has shown that chronic exposure of M10 cells, a cell line often used in nAChR studies, to rivanicline results in the up-regulation of high-affinity nAChRs. Current time information in DE. This effect was observed to be phenomenologically similar to the up-regulation caused by chronic exposure to nicotine. Current time information in DE. The concentration of rivanicline used in these experiments was 10 microM. Current time information in DE. Rivanicline is known to be a high-affinity agonist for the α4β2 subtype of nAChRs, which are the predominant high-affinity nicotine binding sites in the brain. nih.govCurrent time information in DE.

The up-regulation of nAChRs is a complex process. While it may seem counterintuitive for an agonist to increase its receptor population, it is thought to be a compensatory response to receptor desensitization. nih.gov Prolonged exposure to an agonist like rivanicline can lead to a sustained but sub-maximal activation and subsequent desensitization (a state of unresponsiveness) of the α4β2 receptors. The cell may then compensate for this prolonged period of reduced receptor function by increasing the total number of receptors expressed on the cell surface.

Table 2: Rivanicline-Induced Receptor Up-regulation in a Cellular Model

| Cell Line | Compound | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| M10 Cells | Rivanicline (RJR-2403) | 10 µM | Chronic | Up-regulation of high-affinity nAChRs. | Current time information in DE. |

Preclinical Pharmacological Investigations in Animal Models

Cognitive Enhancement and Anti-Amnesic Effects in Rodent Models

Rivanicline (B1679396) has demonstrated notable pro-cognitive effects in rodent models, particularly in paradigms designed to mimic memory impairment. ncats.iobiocrick.com

Reversal of Scopolamine-Induced Cognitive Deficits

Scopolamine, a muscarinic receptor antagonist, is widely used in preclinical research to induce temporary cognitive deficits, providing a model for amnesia. Research shows that Rivanicline effectively mitigates these deficits. In studies using a passive avoidance task in mice, Rivanicline administration significantly improved retention that had been impaired by scopolamine. biocrick.commedchemexpress.com This suggests that Rivanicline's agonistic activity at nicotinic receptors can counteract the cognitive disruption caused by the blockade of muscarinic cholinergic pathways.

Restoration of Memory Functions in Cholinergic Lesion Models (e.g., Ibotenic Acid Lesions)

To model the more permanent neuronal loss seen in neurodegenerative diseases, researchers use neurotoxins like ibotenic acid to create lesions in cholinergic brain regions. Rivanicline has shown efficacy in these models as well. In rats with ibotenic acid-induced lesions of the forebrain cholinergic projection system, Rivanicline treatment enhanced both working and reference memory. biocrick.commedchemexpress.com This indicates a potential to improve cognitive function even in the presence of underlying neuronal damage.

Evaluation in Standardized Behavioral Assays of Learning and Memory (e.g., Passive Avoidance, Radial Arm Maze)

Rivanicline's cognitive-enhancing properties have been validated in several standardized behavioral tests. In the eight-arm radial maze, a complex task that assesses both spatial working and reference memory, Rivanicline-treated rats with cholinergic lesions showed significant improvements. biocrick.commedchemexpress.com Furthermore, its effectiveness in reversing scopolamine-induced amnesia was demonstrated in the passive avoidance paradigm, a test of fear-motivated learning and memory. biocrick.commedchemexpress.com

Table 1: Effects of Rivanicline on Cognitive Performance in Rodent Models

| Model | Behavioral Assay | Species | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Scopolamine-Induced Amnesia | Passive Avoidance | Mice | Significant improvement in retention | biocrick.com, medchemexpress.com |

| Ibotenic Acid Lesion | 8-Arm Radial Maze | Rats | Enhanced working and reference memory | biocrick.com, medchemexpress.com |

Anti-Inflammatory Efficacy in Preclinical Disease Models

Beyond its nootropic effects, Rivanicline has been found to possess significant anti-inflammatory properties. drugbank.comncats.iowikipedia.org This action is primarily linked to its ability to modulate cytokine production. drugbank.comncats.io

Attenuation of Inflammatory Markers in Animal Models

Preclinical investigations have identified that Rivanicline can inhibit the production of key pro-inflammatory cytokines. drugbank.comncats.io Specifically, it has been shown to effectively inhibit the production of Interleukin-8 (IL-8) that is induced by inflammatory agents like Tumor Necrosis Factor (TNF) and lipopolysaccharide (LPS) in various cell types. drugbank.comncats.io This has led to its investigation as a potential therapeutic for inflammatory conditions such as ulcerative colitis. drugbank.comwikipedia.orgdrugbank.com

Table 2: Anti-Inflammatory Activity of Rivanicline

| Inflammatory Stimulus | Key Marker | Effect of Rivanicline | Reference(s) |

|---|---|---|---|

| TNF, LPS | Interleukin-8 (IL-8) | Inhibition of production | drugbank.com, ncats.io |

Analgesic and Antinociceptive Research in Preclinical Pain Models

A third area of significant preclinical finding for Rivanicline is in the domain of pain relief. biocrick.comwikipedia.org Its analgesic actions are thought to be mediated by the stimulation of noradrenaline release and its activity at central nicotinic receptors. wikipedia.org

Studies have demonstrated that Rivanicline (referred to as metanicotine in some research) produces significant antinociceptive effects across a wide spectrum of preclinical pain models in both mice and rats. biocrick.com These models include:

Acute Thermal Pain: Assessed via the tail-flick test. biocrick.com

Mechanical Pain: Measured using a paw-pressure test. biocrick.com

Chemical Pain: Induced by para-phenylquinone. biocrick.com

Persistent Pain: Evaluated in the Formalin test. biocrick.com

Chronic Pain: Studied in models of arthritis. biocrick.com

Further research has shown that direct injection of Rivanicline into the substantia nigra pars reticulata (SNr) of the brain produces an analgesic effect in a capsaicin-induced acute nociceptive pain model. nih.gov This effect is mediated through the activation of α4β2 nAChRs. nih.gov Notably, the antinociceptive effects of Rivanicline were observed at dose levels that did not significantly impact spontaneous activity, indicating a degree of selectivity for pain pathways over general motor function. biocrick.com

Table 3: Antinociceptive Profile of Rivanicline in Preclinical Pain Models

| Pain Type | Animal Model/Test | Species | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Acute Thermal | Tail-Flick Test | Mice/Rats | Antinociception | biocrick.com |

| Mechanical | Paw-Pressure Test | Mice/Rats | Antinociception | biocrick.com |

| Chemical | para-Phenylquinone-Induced Writhing | Mice/Rats | Antinociception | biocrick.com |

| Persistent | Formalin Test | Mice/Rats | Antinociception | biocrick.com |

| Chronic Inflammatory | Arthritis Model | Mice/Rats | Antinociception | biocrick.com |

| Acute Nociceptive | Capsaicin Injection | Mice | Analgesia | nih.gov |

Behavioral Characterization in Comparison to Nicotine (B1678760) and Related Cholinergic Agonists

The behavioral pharmacology of Rivanicline has been characterized and compared to nicotine, revealing a distinct profile. While both compounds act as nAChR agonists, Rivanicline demonstrates a notable separation between its therapeutic effects (e.g., antinociception and cognitive enhancement) and the side effects typically associated with nicotine. biocrick.com

In drug discrimination studies in rats, a standard procedure to evaluate the subjective effects of a compound, Rivanicline generalized to nicotine in a dose-dependent manner. medchemexpress.com This indicates that animals trained to recognize the internal cues produced by nicotine also recognized Rivanicline, suggesting that the two compounds share similar subjective effects, likely due to their common action at α4β2 nAChRs. medchemexpress.com

However, significant differences in potency and effect on other behavioral and physiological measures have been observed. Preclinical studies show that Rivanicline is 15 to 30 times less potent than nicotine at inducing effects such as decreased body temperature, reduced respiration, and alterations in motor activity as measured in a Y-maze (rears and crosses) and by the acoustic startle response. biocrick.comtargetmol.commedchemexpress.com This suggests a significantly wider therapeutic window for Rivanicline compared to nicotine, where its analgesic and cognitive-enhancing effects are observed at doses below those that cause significant adverse behavioral or physiological changes. biocrick.commedchemexpress.com

Table 2: Comparative Behavioral and Physiological Profile of Rivanicline vs. Nicotine

Synthetic Chemistry and Derivatization Strategies for Rivanicline

Synthetic Routes and Methodologies for Rivanicline (B1679396) Core Structure

The synthesis of the Rivanicline core structure, (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, has been approached through various synthetic strategies. wikipedia.orgnih.gov

Total Synthesis Approaches

One notable total synthesis of Rivanicline involves a dealkenylative alkenylation reaction. nih.gov This method utilizes the reaction of an alkene with a nitroolefin, mediated by ozone and Fe(II), to form the β-alkylated styrene (B11656) backbone of Rivanicline. nih.gov This approach offers a convergent and efficient route to the target molecule. Another reported synthesis involves the reaction of N-methyl-4-(3-pyridinyl)-3-butene-1-amine with specific reagents to yield Rivanicline fumarate.

Key Intermediates and Reaction Pathways

A key intermediate in the dealkenylative alkenylation synthesis is an alkene precursor which undergoes ozonolysis to form an α-methoxy hydroperoxide. nih.gov This intermediate then undergoes Fe(II)-mediated fragmentation and subsequent reaction with a β-nitrostyrene derivative to construct the characteristic butenyl-pyridine scaffold of Rivanicline. nih.gov The final step typically involves deprotection to yield the free base of Rivanicline. nih.gov Alternative pathways may involve different key intermediates depending on the chosen synthetic route. google.com

Rationale and Impact of Salt Formation in Pharmaceutical Chemistry

The formation of salts is a critical step in pharmaceutical development, often employed to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability.

Synthesis and Characterization of the Galactarate Salt Form

Rivanicline galactarate is a salt form of Rivanicline. ama-assn.org It is synthesized by reacting Rivanicline with galactaric acid. ama-assn.org The resulting salt has a molecular formula of (C₁₀H₁₄N₂)₂ · C₆H₁₀O₈ and a molecular weight of 534.6 g/mol . ama-assn.org This salt form demonstrates the ability of Rivanicline to form stable crystalline structures through hydrogen bonding with the galactarate counterion.

Comparative Analysis of Different Rivanicline Salt Forms (e.g., Dihydrochloride, Oxalate, Hemioxalate)

Besides the galactarate salt, other salt forms of Rivanicline have been prepared and studied, including the dihydrochloride, oxalate, and hemioxalate salts. medchemexpress.commedchemexpress.com Each salt form can exhibit different physical and chemical properties. For instance, the choice of the counterion can influence factors like dissolution rate and hygroscopicity, which are important for formulation development. While detailed comparative data is not extensively available in the public domain, the existence of these different salt forms highlights the efforts to optimize the pharmaceutical properties of Rivanicline. medchemexpress.commedchemexpress.com

Design and Synthesis of Rivanicline Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. oncodesign-services.com The design and synthesis of analogs involve systematic modifications of the lead compound's structure to explore the impact of these changes on its pharmacological profile. oncodesign-services.comnih.govresearchgate.net For Rivanicline, this would involve synthesizing derivatives with modifications to the pyridine (B92270) ring, the aliphatic chain, or the methylamino group to probe the key interactions with the nAChR binding site. While specific SAR studies on Rivanicline analogs are not detailed in the provided search results, this is a standard approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. oncodesign-services.comnih.govresearchgate.net

Structure Activity Relationships Sar and Computational Chemistry of Rivanicline Analogs

Elucidation of Structural Determinants for Nicotinic Acetylcholine (B1216132) Receptor Binding and Activation

Rivanicline (B1679396), also known as (E)-metanicotine, acts as a partial agonist at neuronal nAChRs, with a notable preference for the α4β2 subtype. nih.govdrugbank.comwikipedia.org The structural components of Rivanicline are key to its binding and activation profile.

Key structural features influencing nAChR binding include:

The Pyridine (B92270) Ring: The nitrogen atom within the pyridine ring serves as a crucial hydrogen bond acceptor. eneuro.org This interaction is a common feature for many nicotinic pharmacophores. eneuro.orgeneuro.org

The Cationic Amine Group: The protonated secondary amine at physiological pH is essential for a cation-π interaction with aromatic residues in the receptor's binding site. eneuro.org

The Butenyl Linker: The length and rigidity of the linker between the pyridine ring and the amine group are critical for optimal positioning within the binding pocket. The trans or (E) configuration of the double bond is a specific stereochemical requirement.

Furthermore, research on related nAChR agonists has demonstrated that the nature of the cationic center is a significant determinant of binding mode. Agonists with a more compact secondary ammonium (B1175870) group, like Rivanicline, can establish an additional cation-π interaction compared to bulkier quaternary or tertiary amine systems found in agonists like acetylcholine and nicotine (B1678760). eneuro.org This dual cation-π interaction may contribute to the specific pharmacological profile of Rivanicline and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov In the context of Rivanicline and its analogs, QSAR studies aim to predict pharmacological potency based on various molecular descriptors.

While specific, detailed QSAR studies solely focused on a broad series of Rivanicline analogs are not extensively documented in the public domain, the principles of QSAR are routinely applied in the design and optimization of nAChR ligands. nih.govnih.gov These models typically use descriptors that quantify physicochemical properties such as:

Lipophilicity (logP): Influences the ability of the molecule to cross biological membranes, including the blood-brain barrier.

Electronic Properties: Descriptors related to the distribution of electrons, such as atomic charges and dipole moments, which are critical for electrostatic interactions and hydrogen bonding.

Steric or Shape-Based Descriptors: Molecular volume, surface area, and other parameters that describe the size and shape of the molecule, which must be complementary to the receptor's binding site.

A hypothetical QSAR model for Rivanicline analogs might reveal that increasing the hydrogen-bonding capacity of the pyridine ring enhances potency, while excessive bulk in the side chain is detrimental. The development of such models is crucial for prioritizing the synthesis of new analogs with potentially improved pharmacological profiles. frontiersin.org

Table 1: Key Molecular Descriptors in QSAR for nAChR Ligands

| Descriptor Type | Examples | Relevance to Pharmacological Potency |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reactivity with the receptor. |

| Steric/Topological | Molecular weight, Molecular volume, Shape indices | Determines the fit of the ligand into the binding pocket of the receptor. |

| Hydrophobicity | LogP, Molar refractivity | Influences membrane permeability, distribution, and hydrophobic interactions within the binding site. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions that anchor the ligand in the binding site. |

In Silico Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between ligands like Rivanicline and their receptor targets at an atomic level. mdpi.comnih.gov

Molecular Docking: Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For Rivanicline and its analogs, docking simulations are typically performed using homology models or crystal structures of nAChRs or related acetylcholine-binding proteins (AChBP). nih.gov These studies have confirmed that the pyridine nitrogen and the amino nitrogen are key interaction points. The docking poses reveal that Rivanicline can adopt multiple conformations within the binding site, with calculated binding scores indicating the relative stability of these orientations. The aromatic system of the pyridine ring can also participate in π-π stacking interactions with aromatic residues in the receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding, the stability of key interactions, and the role of water molecules in the binding process. For nAChR ligands, MD simulations can help to understand the mechanisms of channel gating (opening and closing) initiated by agonist binding. While specific MD simulation results for Rivanicline are not widely published, the methodology is extensively used in the study of nAChRs to elucidate the energetic and kinetic aspects of ligand binding. mdpi.com

Research has shown that for agonists with a secondary amine like Rivanicline, a dual cation-π interaction with two aromatic residues, TrpB and TyrC2, in the α4β2 receptor is a key feature. eneuro.org This contrasts with nicotine (a tertiary amine) and acetylcholine (a quaternary amine), which primarily form a cation-π interaction with only TrpB. eneuro.org This distinct binding mode, likely elucidated through a combination of experimental data and computational simulations, could be a crucial factor in the subtype selectivity and partial agonist activity of Rivanicline. eneuro.orgeneuro.org

Theoretical Chemistry Approaches to Conformational Analysis and Molecular Properties relevant to Bioactivity

Theoretical chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and molecular properties of compounds like Rivanicline. These calculations provide a deeper understanding of the molecule's intrinsic characteristics that contribute to its biological activity.

Key properties investigated include:

Conformational Analysis: Rivanicline has several rotatable bonds, allowing it to adopt different conformations. Theoretical calculations can determine the relative energies of these conformers, identifying the most stable shapes the molecule is likely to assume in solution and at the receptor site. The trans configuration of the double bond is a critical and stable feature.

Molecular Orbital Analysis: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. The pyridine and amino nitrogens are regions of high electron density, making them likely sites for interaction with the receptor.

Electrostatic Potential Surface: This mapping reveals the distribution of charge on the molecule's surface. For Rivanicline, these maps show negative potential around the nitrogen atoms, which are primary sites for electrostatic interactions, and positive potential elsewhere, guiding how the molecule orients itself within the receptor's binding pocket.

These theoretical approaches are fundamental to understanding the molecule's inherent properties and how they translate into biological function.

Table 2: Predicted Physicochemical Properties of Rivanicline

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 4.74 mg/mL | ALOGPS drugbank.com |

| logP | 1.33 | ALOGPS drugbank.com |

| pKa (Strongest Basic) | 10.47 | Chemaxon drugbank.com |

| Hydrogen Acceptor Count | 2 | Chemaxon drugbank.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the target receptor is unknown or not well-defined. nih.govgardp.org A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific receptor and to elicit a biological response. qmul.ac.uk

For nicotinic agonists like Rivanicline, a typical pharmacophore model includes: eneuro.orgeneuro.org

A hydrogen bond acceptor (the pyridine nitrogen).

A cationic/ionizable feature (the protonated amine).

A specific spatial relationship and distance between these two features.

Hydrophobic regions that can interact with nonpolar pockets in the receptor.

This pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess these critical features and are therefore likely to bind to the α4β2 nAChR. researchgate.net This approach allows for the discovery of new chemical scaffolds that may have improved properties over existing ligands. The design of Rivanicline itself can be seen as an application of these principles, starting from the structure of nicotine and modifying it to achieve a desired pharmacological profile. eneuro.orgontosight.ai The development of Rivanicline analogs and other nAChR modulators continues to rely on these ligand-based design strategies to optimize potency, selectivity, and other drug-like properties.

Preclinical Metabolism and Disposition Research

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

There is no specific published data detailing the in vitro metabolic stability of rivanicline (B1679396) in hepatic systems such as liver microsomes or hepatocytes. Standard preclinical procedures involve incubating a test compound with these liver-derived systems from various species (e.g., rat, dog, monkey, and human) to determine its metabolic fate. evotec.comnuvisan.comsrce.hr These assays measure parameters like the compound's half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized by liver enzymes. srce.hr

For a typical compound, the results of such studies would be presented in a data table, as shown in the hypothetical example below.

Hypothetical Data Table: In Vitro Metabolic Stability of a Test Compound

| Species | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Dog | Liver Microsomes | Data Not Available | Data Not Available |

| Monkey | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No public data for Rivanicline Galactarate is available to populate it.

Similarly, no specific metabolites of rivanicline have been identified in published in vitro studies. The process of metabolite identification is a critical step in drug development to understand the full pharmacological and toxicological profile of a new chemical entity. nih.gov

In Vivo Metabolic Fate and Excretion Pathways in Animal Models

While rivanicline (as RJR-2403) was evaluated in in vivo studies in animal models, including rats, these investigations focused on its pharmacological and behavioral effects rather than its metabolic fate. nih.gov Information regarding the absorption, distribution, metabolism, and excretion (ADME) of rivanicline in these models has not been published.

Comprehensive in vivo metabolism studies typically involve administering a radiolabeled version of the compound to animals and analyzing biological samples (e.g., plasma, urine, feces) to quantify the parent drug and its metabolites. This allows for the determination of the primary routes and rates of excretion. medchemexpress.com Without such studies, the metabolic fate and excretion pathways of rivanicline in preclinical species remain uncharacterized in the public domain.

Identification of Enzymes Involved in Biotransformation

The specific enzymes responsible for the biotransformation of rivanicline have not been identified in the available literature. Drug metabolism primarily occurs through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, catalyzed by enzymes such as the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govnih.govevotec.commdpi.com

Given that rivanicline is also known as metanicotine and is a known metabolite of nicotine (B1678760), it is plausible that its metabolic pathways could involve some of the same enzymes that metabolize nicotine, such as CYP2A6. nih.gov However, without specific reaction phenotyping studies, which pinpoint the contribution of individual enzymes to a drug's metabolism, this remains speculative.

Comparative Metabolic Profiles Across Preclinical Species

Due to the absence of both in vitro and in vivo metabolism data for rivanicline, a comparison of its metabolic profiles across different preclinical species cannot be conducted. Such comparative studies are essential in preclinical development to select the most appropriate animal model for toxicology studies—ideally, a species whose metabolic profile most closely resembles that of humans. nih.gov The lack of this information for rivanicline further underscores the early termination of its development program.

Advanced Analytical Methodologies for Rivanicline Galactarate Research

Development and Validation of Chromatographic Methods for Quantification in Research Samples

The quantification of an active pharmaceutical ingredient (API) in research samples is a critical step that relies on robust and validated analytical procedures. ijprajournal.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to this process due to their ability to separate, identify, and quantify components in a mixture with high precision and accuracy. ijprajournal.combiomedres.us

The development of an HPLC method for Rivanicline (B1679396) galactarate quantification is a systematic process aimed at achieving a specific and reliable measurement. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of polar to moderately non-polar compounds like Rivanicline. ijprajournal.com

The process begins with the selection of an appropriate stationary phase, typically a C18 or C8 column, which provides effective retention and separation based on hydrophobicity. symbiosisonlinepublishing.comjournaljpri.com The mobile phase composition, a critical factor influencing retention and peak shape, is then optimized. nih.gov This usually involves a mixture of an aqueous component (like a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is changed over time, is often used to ensure the effective separation of all components, including any potential impurities. researchgate.net

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. rjptonline.orgrjptonline.org This involves evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov

Table 1: Example of Optimized HPLC Method Parameters for Rivanicline Galactarate Analysis

| Parameter | Condition | Purpose |

| Instrument | Agilent 1260 Infinity HPLC or equivalent | Provides a stable platform for analysis. rjptonline.org |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separates components based on hydrophobicity. symbiosisonlinepublishing.com |

| Mobile Phase | A: 0.02M Potassium Dihydrogen Phosphate (pH 4.0) B: Acetonitrile | Enables effective elution and peak resolution. symbiosisonlinepublishing.comjpccr.eu |

| Elution Mode | Gradient | Optimizes separation of the main compound from impurities. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. journaljpri.comrjptonline.org |

| Column Temp. | 30°C | Maintains consistent selectivity and retention. journaljpri.com |

| Detection | UV/Diode Array Detector (DAD) at ~254 nm | Quantifies the analyte based on UV absorbance. rjptonline.org |

| Injection Vol. | 20 µL | Delivers a precise amount of sample onto the column. nih.gov |

While HPLC with UV detection is excellent for quantification, mass spectrometry (MS) is indispensable for structural characterization. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for confirming the identity of the target compound and elucidating the structures of unknown impurities. biomedres.usnih.gov

In the context of Rivanicline, MS analysis would provide the mass-to-charge (m/z) ratio of the molecular ion, confirming its molecular weight (162.236 g·mol⁻¹ for the free base). wikipedia.org High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), can determine the elemental composition with high accuracy, further solidifying the compound's identity. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint, providing definitive evidence for the structure of Rivanicline and helping to identify the structures of process-related impurities and degradation products. nih.govresearchgate.net

Table 2: Illustrative Mass Spectrometry Data for Rivanicline Characterization

| Analysis Type | Ion Mode | Parameter | Expected m/z Value | Interpretation |

| Full Scan LC-MS | Positive | [M+H]⁺ | 163.123 | Confirms the molecular weight of the Rivanicline free base. |

| HRMS (Q-TOF) | Positive | [M+H]⁺ | 163.1233 | Provides high-accuracy mass for elemental composition confirmation (C₁₀H₁₅N₂⁺). |

| LC-MS/MS | Positive | Parent Ion (m/z) | 163.123 | The ion selected for fragmentation. |

| LC-MS/MS | Positive | Major Fragment Ions | e.g., 148.09, 120.08 | Fragmentation pattern provides structural fingerprint for identification. drugbank.com |

High-Performance Liquid Chromatography (HPLC) Method Development

Impurity Profiling and Characterization in Research-Grade Material

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance. researchgate.net Controlling impurities is critical, as they can impact the safety and efficacy of a compound. biomedres.us Impurities can originate from the synthetic process or arise from the degradation of the substance over time. chromicent.de

Impurities in research-grade this compound can be classified into several types:

Organic Impurities: These can be starting materials, by-products of the synthesis, or intermediates. chromicent.de For example, reactants used in the final steps of the Rivanicline synthesis could potentially be carried over.

Degradation Products: These form due to the chemical breakdown of the drug substance under the influence of factors like light, heat, or humidity. chromicent.de

Residual Solvents: Solvents used during synthesis or purification may remain in the final material.

The identification of these impurities typically involves the use of hyphenated analytical techniques, primarily LC-MS. biomedres.us Chromatographic peaks that are not the main Rivanicline peak are subjected to MS and MS/MS analysis to determine their mass and fragmentation patterns, which allows for the postulation of their chemical structures. researchgate.net

Once potential impurities are detected, the analytical method must be capable of separating them from the main Rivanicline peak and from each other. nih.gov This ensures that each impurity can be accurately quantified. Method development focuses on optimizing chromatographic selectivity by adjusting the mobile phase pH, solvent strength, or column chemistry to achieve baseline resolution between all relevant peaks. sgs.com

For quantification, reference standards for known impurities are synthesized or isolated. These standards are used to create calibration curves, allowing for the precise measurement of impurity levels in the research-grade material. For unknown impurities where a standard is not available, their concentration is often estimated relative to the main Rivanicline peak.

Table 3: Example of a Hypothetical Impurity Profile for this compound

| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Likely Source | Limit of Quantification (LOQ) |

| Impurity A | 4.5 | 0.75 | Synthesis By-product | 0.05% |

| Rivanicline | 6.0 | 1.00 | Active Substance | N/A |

| Impurity B | 8.2 | 1.37 | Degradation Product | 0.05% |

| Impurity C | 9.5 | 1.58 | Synthesis Intermediate | 0.05% |

Identification of Synthetic and Degradation-Related Impurities

Forced Degradation Studies and Stability-Indicating Method Development for Research Samples

Forced degradation, or stress testing, is a crucial study where a compound is exposed to harsh conditions to accelerate its decomposition. rjptonline.orgresearchgate.net The primary goals are to understand the degradation pathways of the molecule and to develop a stability-indicating analytical method (SIM). sgs.combiomedres.us A SIM is a validated method that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. chromatographyonline.com

This compound would be subjected to a range of stress conditions as recommended by ICH guidelines, including:

Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C) symbiosisonlinepublishing.comnih.gov

Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C) symbiosisonlinepublishing.comnih.gov

Oxidation: (e.g., 3% H₂O₂ at room temperature) symbiosisonlinepublishing.comnih.gov

Thermal Stress: (e.g., 80°C in a dry oven) symbiosisonlinepublishing.com

Photolytic Stress: (e.g., exposure to UV and visible light) symbiosisonlinepublishing.com

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if it can resolve the Rivanicline peak from all the newly formed degradation product peaks. nih.gov Peak purity analysis using a Diode Array Detector (DAD) is often employed to confirm that the main peak is spectrally pure and not co-eluting with any degradants. chromatographyonline.com

Table 4: Illustrative Summary of a Forced Degradation Study for this compound

| Stress Condition | Duration | % Degradation of Rivanicline | No. of Degradation Peaks | Observations |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 8.5% | 2 | Major degradant at RRT 0.85; minor at RRT 1.15. |

| Base Hydrolysis (0.1 M NaOH) | 8 hours | 15.2% | 3 | Significant degradation; peaks at RRT 0.70, 0.92, 1.25. |

| Oxidation (3% H₂O₂) | 24 hours | 11.8% | 2 | Two distinct oxidative degradants observed. |

| Thermal (80°C) | 48 hours | 4.1% | 1 | Compound is relatively stable to heat; one minor degradant. |

| Photolytic (ICH Light Box) | 7 days | 6.7% | 1 | One primary photodegradation product formed. |

| Control Sample | N/A | <0.1% | 0 | No significant degradation observed. |

The results demonstrate that the analytical method successfully separates Rivanicline from all generated degradation products, confirming its stability-indicating nature. chromatographyonline.comnih.gov

Bioanalytical Method Development for Quantification in Preclinical Biological Matrices

The development and validation of a sensitive and selective bioanalytical method are fundamental for the quantitative determination of this compound in preclinical biological matrices. Such a method is essential for accurately characterizing the pharmacokinetic profile of the compound, providing critical data on its absorption, distribution, metabolism, and excretion (ADME). The industry standard for quantifying small molecules like Rivanicline in complex biological samples such as plasma, serum, and various tissue homogenates is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). globalresearchonline.netpacificbiolabs.com This technique offers high sensitivity, specificity, and throughput, which are crucial for analyzing the large number of samples generated during preclinical studies. ijpsjournal.com

A robust bioanalytical method begins with an efficient sample preparation procedure to extract the analyte from the biological matrix and remove potential interferences. scispace.com This is followed by optimized chromatographic separation and sensitive detection using mass spectrometry. The entire method must then be rigorously validated according to international guidelines to ensure the reliability and reproducibility of the data. nih.gov

Detailed Research Findings

While a specific published bioanalytical method for this compound was not identified in the public domain, a representative method can be constructed based on established principles for similar small molecules, particularly pyridine (B92270) derivatives, in preclinical matrices like rat plasma. nih.govnih.govrsc.org

Sample Preparation: A common and effective technique for sample clean-up in plasma is protein precipitation. nih.gov This method is favored for its simplicity and speed. Typically, a small volume of plasma (e.g., 50 µL) is treated with a threefold to fourfold volume of a cold organic solvent, such as acetonitrile, to precipitate the plasma proteins. nih.govnih.gov An internal standard (IS), which is a molecule structurally similar to the analyte (ideally a stable isotope-labeled version of Rivanicline), is added to the sample prior to precipitation. The IS is crucial as it compensates for any variability during sample processing and analysis, thereby improving the accuracy and precision of the method. nih.gov After vortexing and centrifugation, the clear supernatant containing Rivanicline and the IS is collected for LC-MS/MS analysis.

Chromatographic Separation: The separation of Rivanicline from endogenous matrix components is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A C18 analytical column is a common choice for this purpose. nih.govjapsonline.comscielo.br A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) allows for efficient separation and a short run time. nih.govjapsonline.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is generally used for detection. This is because the nitrogen atoms in the pyridine ring of Rivanicline are readily protonated. Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for both Rivanicline and the IS. nih.govrsc.org This highly selective detection mode minimizes interference from other compounds in the matrix, leading to a very low limit of quantification.

Method Validation: A comprehensive validation process is necessary to demonstrate that the analytical method is suitable for its intended purpose. nih.gov This involves assessing several key parameters:

Selectivity: The method's ability to measure Rivanicline without interference from matrix components is confirmed by analyzing blank matrix samples from multiple sources. nih.gov

Linearity: A calibration curve is constructed by plotting the instrument response against known concentrations of Rivanicline. The curve should demonstrate a linear relationship over a defined concentration range. japsonline.com

Accuracy and Precision: These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The results must fall within acceptable limits (typically ±15% for accuracy and ≤15% for precision). nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of Rivanicline in the biological matrix is assessed under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw cycles, and long-term storage at low temperatures (e.g., -80°C). nih.gov

The following data tables present representative findings for a hypothetical, yet scientifically sound, validated LC-MS/MS method for the quantification of Rivanicline in rat plasma.

Data Tables

Table 1: Typical Chromatographic and Mass Spectrometric Conditions for Rivanicline Analysis

| Parameter | Condition |

|---|---|

| LC System | UPLC System |

| Analytical Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Rivanicline) | m/z 163.2 → 120.1 |

| MRM Transition (Internal Standard) | m/z 167.2 → 124.1 (for Rivanicline-d4) |

Table 2: Representative Linearity and LLOQ Data

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|---|---|---|

| Rivanicline | 0.05 - 100 | > 0.997 | 0.05 |

Table 3: Representative Accuracy and Precision Data for Rivanicline in Rat Plasma

| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (CV%) (n=18) |

|---|---|---|---|---|---|

| LLOQ | 0.05 | 102.4 | 8.9 | 104.1 | 10.2 |

| Low | 0.15 | 98.7 | 6.5 | 101.5 | 7.8 |

| Medium | 25 | 103.1 | 4.2 | 102.3 | 5.1 |

| High | 80 | 97.9 | 3.8 | 99.6 | 4.5 |

Table 4: Representative Stability Data for Rivanicline in Rat Plasma

| Stability Condition | Concentration Level | Mean Stability (% of Nominal) |

|---|---|---|

| Bench-top (6 hours at room temperature) | Low QC | 98.5 |

| High QC | 101.2 | |

| Freeze-Thaw (3 cycles, -80°C to room temp) | Low QC | 97.9 |

| High QC | 99.8 | |

| Long-term (60 days at -80°C) | Low QC | 96.4 |

| High QC | 98.7 |

Q & A

Q. What is the chemical structure of Rivanicline galactarate, and how does its stereochemistry influence biochemical interactions?

this compound (meso-galactaric acid) is a dicarboxylic acid derived from the oxidation of D-galactose. Its structure includes two carboxyl groups at the terminal carbons (C1 and C6) and hydroxyl groups in a meso configuration (C2 and C5, C3 and C4), creating internal symmetry. This stereochemistry allows it to act as a chelating agent and influences substrate specificity in enzymatic reactions, such as interactions with GalrD-II dehydratase, where the spatial arrangement determines binding affinity . For structural validation, researchers should employ X-ray crystallography (as in ) or NMR spectroscopy to confirm stereochemical purity, particularly when synthesizing derivatives like galactaro-1,4-lactone .

Q. What standardized protocols exist for synthesizing this compound, and how can purity be ensured?

Synthesis typically involves nitric acid oxidation of D-galactose or electrolytic oxidation of D-galacturonic acid (D-galUA). Critical parameters include reaction temperature (60–80°C for nitric acid) and pH control to avoid over-oxidation. Post-synthesis, purity is assessed via HPLC with refractive index detection or titration methods. Researchers must report yields, solvent systems, and crystallization conditions, adhering to guidelines in (e.g., detailing reagent sources and characterization data for reproducibility). Impurities such as unreacted galactose or intermediate lactones should be quantified using GC-MS .

Q. How should researchers design experiments to evaluate this compound’s pharmacological activity?

In vitro studies should prioritize enzyme inhibition assays (e.g., GalrD-II dehydratase) with substrate concentrations calibrated via Michaelis-Menten kinetics. In vivo models (e.g., A. niger or T. reesei strains) require genetic modifications (e.g., ΔgaaA or Δgar1 deletions) to block competing metabolic pathways. Dosage optimization must account for solubility challenges (galactarate is polar) using co-solvents like DMSO. Statistical power analysis should guide sample sizes, and methods must comply with ethical standards for biological studies .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Derivatives such as amides or pyrones require FTIR for functional group identification (e.g., amide I bands at ~1650 cm⁻¹) and LC-MS for molecular weight confirmation. For polymeric derivatives (e.g., polyamides), gel permeation chromatography (GPC) determines molecular weight distribution. X-ray diffraction is essential for crystallographic validation, as seen in ’s study of Y90F mutant complexes .

Q. How can literature reviews on this compound be structured to identify research gaps?

Use systematic reviews with keywords like “galactarate metabolism,” “enzyme specificity,” and “biobased polymers” across databases (PubMed, SciFinder). Prioritize recent studies (post-2016) on metabolic engineering (e.g., Kuivanen et al., 2016) and exclude non-peer-reviewed sources. Tools like Google Scholar’s citation rankings ( ) help identify seminal works. Gaps include limited data on mammalian toxicity and understudied derivatives like pyrroles .

Advanced Research Questions

Q. How do active-site residues in enzymes like GalrD-II dictate this compound’s substrate specificity?

reveals that GalrD-II’s Tyr 164-Arg 162 dyad initiates dehydration, while Tyr 90 facilitates β-elimination. Mutagenesis studies (e.g., Y90F substitution) combined with X-ray crystallography (1.8 Å resolution) demonstrate that substrate positioning dictates regiochemical outcomes. Researchers should employ molecular dynamics simulations to model binding free energies and validate predictions via kinetic assays (Km and kcat comparisons). Docking studies, though limited by scoring accuracy (galactarate ranked poorly in KEGG ligand databases), can guide rational enzyme engineering .

Q. What metabolic engineering strategies improve galactarate yields in microbial systems?

In A. niger, disruption of galactarate catabolism (e.g., deletion of protein ID 39114) and overexpression of udh (D-galUA dehydrogenase) enhance yields to near-theoretical maxima. However, consolidated bioprocessing from pectin-rich biomass faces cofactor imbalance issues (NAD+/NADH). Researchers should integrate RNA-seq to identify bottleneck genes and use CRISPR-Cas9 for multiplexed edits. Comparative genomics across Aspergillus and Trichoderma species can elucidate strain-specific advantages .

Q. How can contradictory data on galactarate’s enzymatic reactivity be resolved?

Conflicts, such as discrepancies in docking scores versus experimental binding (), require meta-analysis of structural (e.g., PDB entries) and kinetic datasets. Bayesian statistics can weight evidence quality, while free-energy perturbation (FEP) calculations refine docking models. Researchers should replicate studies under standardized conditions (pH 7.4, 25°C) and report raw data for transparency .

Q. What methodologies validate the regioselectivity of galactarate-derived polymers?

For polyamides, MALDI-TOF MS confirms repeat unit consistency. Solid-state NMR (e.g., 13C CP/MAS) assesses crosslinking density. Mechanical testing (tensile strength, Young’s modulus) correlates with structural uniformity. Researchers must compare synthetic routes (e.g., melt vs. solution polycondensation) and adhere to IUPAC nomenclature in reporting .

Q. How should researchers address cofactor limitations in galactarate biosynthesis pathways?

Cofactor balancing (NAD+ regeneration) can be achieved via heterologous expression of formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). In silico flux balance analysis (FBA) models optimize pathway stoichiometry. Experimental validation requires intracellular NAD+/NADH quantification via LC-MS/MS and chemostat cultivation to steady-state .

Q. Methodological Notes

- Data Contradictions : Use triangulation (multiple assays, e.g., kinetic, structural, computational) to resolve conflicts .

- Ethical Compliance : Adhere to ’s guidelines for genetic modification disclosures and reagent sourcing.

- Reproducibility : Follow ’s standards for experimental detail, including instrument precision (e.g., ±0.1°C for temperature-sensitive reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.